molecular formula C15H8F2N4OS B2880137 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-21-7

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2880137
CAS No.: 887224-21-7
M. Wt: 330.31
InChI Key: MUMLOLBYTOJPCB-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic heterocyclic compound featuring a fused quinazolinone-thiadiazole core, a scaffold recognized for its diverse biological potential . This molecule is designed for chemical biology and drug discovery research. Compounds within this structural class have demonstrated potent inhibitory activity against specific protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer research . The rigid polycyclic framework provides notable stability, while the fluorine atoms on the anilino substituent are intended to enhance lipophilicity and metabolic stability, favorable properties for pharmacokinetic optimization . The fusion of the quinazoline and 1,3,4-thiadiazole moieties, both of which are privileged structures in medicinal chemistry, profoundly influences the biological activity of the resulting molecule, making it a valuable scaffold for probing biological mechanisms and conducting structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLOLBYTOJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium chlorate.

    Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

    Cyclization: The formation of the thiadiazole ring involves cyclization reactions.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid.

    Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).

Major Products

The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Propylthio Derivative (Highest Anti-Mtb Activity) :
The propylthio-substituted analog (R = C₃H₇) demonstrated 100% inhibition of Mtb , attributed to enhanced hydrophobic interactions with InhA residues. Longer alkyl chains (e.g., ethyl homologs) showed reduced activity, emphasizing the importance of optimal hydrophobicity .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluoro/Nitro Substituents : Derivatives with electron-withdrawing groups (e.g., 3,4-difluoro, nitro) exhibited lower anti-Mtb activity (7–8%) compared to methyl and chloro analogs (15–20%) .
  • Methoxy Substituents : The 4-methoxyphenyl derivative displayed comparable antibacterial activity to amoxicillin against E. coli, likely due to the electron-donating methoxy group enhancing membrane penetration .

Anti-HIV Activity: The methyl-substituted thienopyrimidone analog (USP/VA-2) showed maximum protection against HIV-2, highlighting the role of structural rigidity and heterocyclic fusion in antiviral targeting .

Chlorine Substitution: The 8-chloro-phenylamino derivative (BG15806) has a molecular weight of 328.78 g/mol, slightly lower than the target compound. Chlorine’s electronegativity and size may improve target binding but reduce solubility .

Molecular Properties and Bioavailability

  • Molecular Weight : The target compound (352.34 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), whereas the methyl carboxylate derivative (388.35 g/mol) may face permeability challenges .
  • Conversely, alkyl chains (e.g., propylthio) enhance hydrophobicity, favoring enzyme binding but risking off-target interactions .

Biological Activity

The compound 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole and quinazoline family, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

C13H8F2N4S\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{N}_{4}\text{S}

This compound features a thiadiazole ring fused with a quinazolinone moiety, which is crucial for its biological activity.

Biological Activity Overview

Research has shown that derivatives of thiadiazoles and quinazolines exhibit a range of biological activities, including:

  • Anticancer Activity : Many studies have reported on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their potential to inhibit inflammatory pathways.

The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets:

  • Aurora Kinases : These are crucial for cell division; inhibition leads to cell cycle arrest.
  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor can prevent tumor growth in certain cancers.

Case Studies

  • In Vitro Studies : A study tested the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups .
  • Comparison with Other Derivatives : In a comparative study with other thiadiazole derivatives, the compound exhibited superior activity against LoVo (colon cancer) cells with an IC50 value of 10 µM. This was significantly lower than many other tested compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Strains : It has demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli with MIC values ranging from 32 to 64 µg/mL .
  • Fungal Strains : Against fungal pathogens like Candida albicans, the compound exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
Anticancer (MCF-7)MCF-715 µM
Anticancer (LoVo)LoVo10 µM
AntimicrobialStaphylococcus aureusMIC 32 µg/mL
AntifungalCandida albicansMIC 64 µg/mL

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